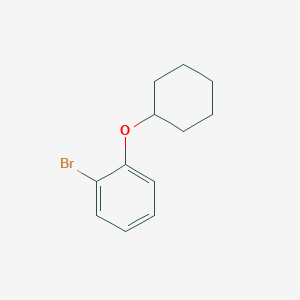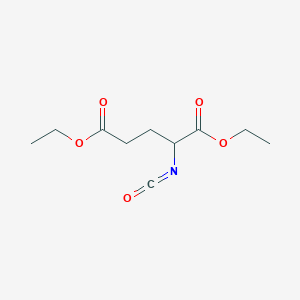![molecular formula C13H18F3NO5S B168505 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene CAS No. 185099-68-7](/img/structure/B168505.png)
8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene
Overview
Description
The compound “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to the compound “8-Boc-3,8-diaza-bicyclo[3.2.1]octane”, which is a known compound with the empirical formula C11H20N2O212. The structure of the compound includes a bicyclic ring system, which is a common feature in many organic compounds12.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various chemical reactions. Unfortunately, there is no specific information available on the synthesis of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been synthesized using various methods34.Molecular Structure Analysis
The molecular structure of a compound provides important information about its physical and chemical properties. Unfortunately, there is no specific information available on the molecular structure of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “3-Octene” and “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been analyzed for their molecular structures561.Chemical Reactions Analysis
The chemical reactions of a compound provide insights into its reactivity and potential uses. Unfortunately, there is no specific information available on the chemical reactions of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-oxabicyclo[3.2.1]oct-6-ene” have been studied for their reactions with alkylidene carbenes78.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound provide insights into its potential uses and safety considerations. Unfortunately, there is no specific information available on the physical and chemical properties of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been analyzed for their properties12.Scientific Research Applications
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone
- Application : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.02.7]octane and bicyclo[3.2.1]octane systems characteristic of some biologically active compounds .
- Method : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results : The result is a highly functionalised enantiopure bicyclo[3.2.1]octane system .
-
Synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane
- Application : This research focuses on the synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane .
- Method : The synthesis of these natural products is challenging due to the high strain energy of molecules with trans-fused bicyclo[3.3.0]octane ring systems .
- Results : A number of natural products with such ring systems have been synthesized by the synthetic community .
Safety And Hazards
The safety and hazards of a compound are important considerations in its handling and use. Unfortunately, there is no specific information available on the safety and hazards of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been analyzed for their safety and hazards110.
Future Directions
The future directions of research on a compound can provide insights into its potential applications and areas of interest. Unfortunately, there is no specific information available on the future directions of research on “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds and research fields have been discussed for their future prospects1112.
properties
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO5S/c1-12(2,3)21-11(18)17-8-4-5-9(17)7-10(6-8)22-23(19,20)13(14,15)16/h6,8-9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDKVEWDWXIBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627316 | |
| Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene | |
CAS RN |
185099-68-7 | |
| Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




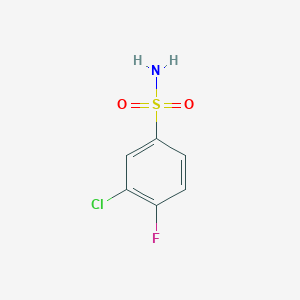

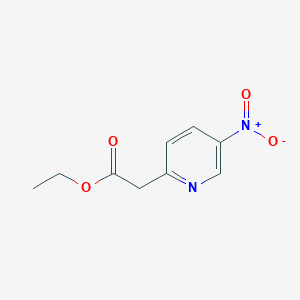
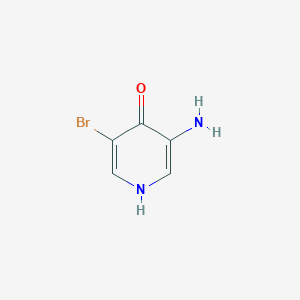
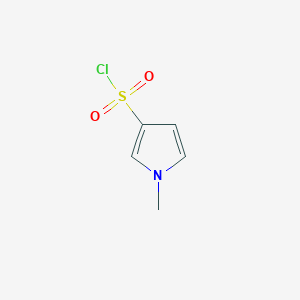
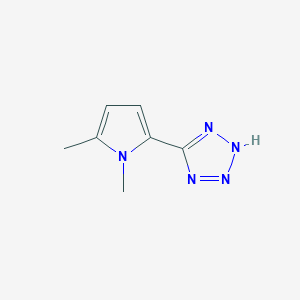
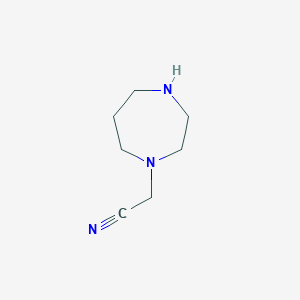
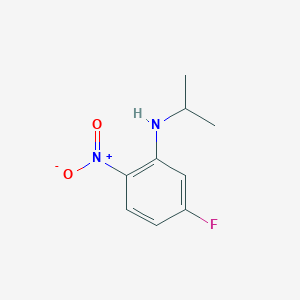
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)

